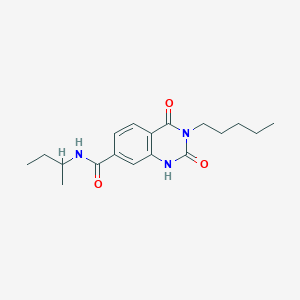
2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include studying the reactivity of the compound and its intermediates .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties .Wissenschaftliche Forschungsanwendungen
2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide has potential applications in various scientific research areas. This compound can be used as a tool to study the biological and physiological effects of thiol-containing compounds. It can also be used to investigate the role of imidazole derivatives in various biological processes. Additionally, this compound can be used as a starting material for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide is not well understood. However, it is believed that the thiol group in the compound can interact with various biological molecules, such as proteins and enzymes. This interaction can lead to changes in the biological activity of these molecules, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide in lab experiments is its thiol-containing nature. This makes it a useful tool for studying the biological effects of thiol-containing compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. One limitation of using this compound is its potential toxicity. Therefore, caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide. One potential direction is to investigate the role of this compound in various biological systems, such as the cardiovascular system or the nervous system. Additionally, this compound can be used as a starting material for the synthesis of other biologically active compounds, which can be studied for their potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Synthesemethoden
The synthesis of 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanylacetamide can be achieved through a multi-step reaction process. The first step involves the reaction of 1-ethyl-5-phenylimidazole with thioacetic acid. This reaction results in the formation of 2-(1-Ethyl-5-phenylimidazol-2-yl)thioacetic acid. The next step involves the conversion of the thioacetic acid to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with ammonia, resulting in the formation of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-16-11(10-6-4-3-5-7-10)8-15-13(16)18-9-12(14)17/h3-8H,2,9H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZPWKRYDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


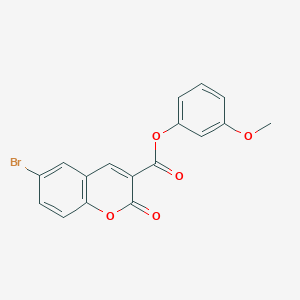
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)
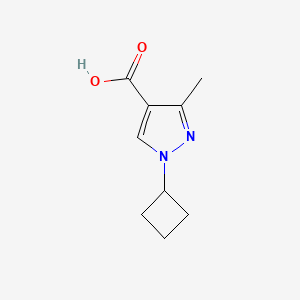
![Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)
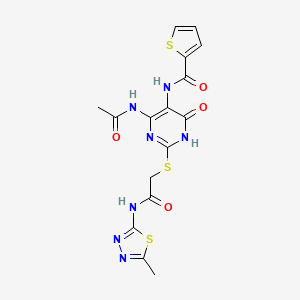
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)
![8-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2832814.png)
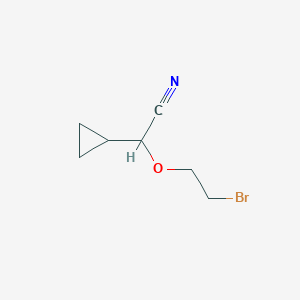
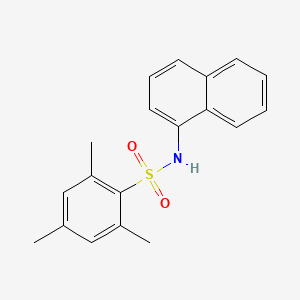

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

